molecular formula C11H15NO5 B1380639 Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid CAS No. 1063629-97-9

Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid

Cat. No.: B1380639
CAS No.: 1063629-97-9
M. Wt: 241.24 g/mol
InChI Key: FLCZGQXSRHIBEG-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry protocols for complex organic molecules containing multiple functional groups. The compound's full systematic name reflects its composite structure, consisting of an azane (ammonia) component and a substituted acetic acid derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety connected through a methoxy linkage.

The structural representation of this compound reveals a benzodioxin ring system as the core aromatic component, specifically the 2,3-dihydro-1,4-benzodioxin structure, which consists of a benzene ring fused with a six-membered dioxane ring. This heterocyclic framework provides the foundational architecture for the molecule, with the dihydro designation indicating the presence of two additional hydrogen atoms compared to the fully unsaturated benzodioxin system. The methoxy bridge connects this aromatic system to an acetic acid functional group, creating an ether linkage that extends the molecular framework.

According to chemical database records, the compound exists as an ammonium salt, with the azane component representing the ionic form of ammonia that neutralizes the carboxylic acid functionality. The three-dimensional molecular architecture demonstrates specific stereochemical considerations, particularly regarding the orientation of the methoxy bridge and the positioning of functional groups relative to the benzodioxin ring plane. The molecular structure exhibits characteristic bond angles and distances typical of benzodioxin derivatives, with the oxygen atoms in the dioxin ring creating a specific electronic environment that influences the overall chemical behavior of the compound.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry system provides multiple identification numbers for this compound, reflecting various forms and representations of the compound in chemical literature. The primary CAS registry number documented for this compound is 24789-73-9, which corresponds to the ammonium salt form of the molecule. Additionally, research databases indicate an alternative CAS number 1063629-97-9, which may represent a different salt form or structural isomer of the same basic molecular framework.

The MDL number MFCD11983584 serves as an additional unique identifier within the Accelrys chemical database system, providing cross-referencing capabilities across multiple chemical information platforms. This identifier facilitates consistent tracking and retrieval of compound information across various research databases and commercial chemical suppliers. The compound also carries several alternative nomenclature designations, including "ammonium (2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)acetate" and related variations that emphasize different aspects of its chemical structure.

International chemical databases recognize multiple synonyms for this compound, including systematic variations that reflect different naming conventions and structural emphasis. These alternative identifiers include designations that prioritize the benzodioxin ring system, the acetate functionality, or the overall salt structure. The diversity of naming conventions demonstrates the complexity inherent in chemical nomenclature for multi-functional organic molecules and highlights the importance of comprehensive identifier systems for accurate chemical communication.

Identifier Type Value Database Source
Primary CAS Number 24789-73-9 Chemical Abstracts Service
Alternative CAS Number 1063629-97-9 Chemical Abstracts Service
MDL Number MFCD11983584 Accelrys Database
ChemDiv Building Block ID BB57-5986 ChemDiv Database

Molecular Formula and Weight Calculations

The molecular formula for this compound demonstrates the precise atomic composition of this complex organic salt. The compound exhibits the molecular formula C₁₁H₁₅NO₅, which accounts for eleven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and five oxygen atoms in the complete molecular structure. This formula encompasses both the organic carboxylate component and the ammonium counterion, representing the stable salt form of the compound.

Detailed molecular weight calculations reveal a precise molecular mass of 241.24 grams per mole for the complete ammonium salt structure. This molecular weight calculation incorporates the atomic masses of all constituent elements according to current International Union of Pure and Applied Chemistry atomic weight standards. The carbon framework contributes 132.11 grams per mole, hydrogen atoms add 15.12 grams per mole, the nitrogen component contributes 14.01 grams per mole, and the oxygen atoms account for 79.99 grams per mole to the total molecular weight.

Alternative molecular weight calculations for the free acid form, excluding the ammonium counterion, yield a molecular weight of approximately 224.21 grams per mole with a corresponding molecular formula of C₁₁H₁₂O₅. This calculation represents the weight of the organic component alone, providing important information for stoichiometric calculations and analytical applications where the salt form may dissociate. The difference between these molecular weights reflects the contribution of the ammonium ion to the overall compound mass.

The molecular formula analysis reveals important structural insights regarding the distribution of heteroatoms within the molecule. The five oxygen atoms are distributed among the benzodioxin ring system (two oxygen atoms), the methoxy bridge (one oxygen atom), and the carboxylate functionality (two oxygen atoms). The single nitrogen atom exists as part of the ammonium cation, providing the positive charge necessary to balance the negative charge of the carboxylate anion. This charge distribution creates specific physicochemical properties that influence the compound's behavior in various chemical environments.

Molecular Parameter Value Units
Complete Salt Formula C₁₁H₁₅NO₅ -
Free Acid Formula C₁₁H₁₂O₅ -
Complete Salt Molecular Weight 241.24 g/mol
Free Acid Molecular Weight 224.21 g/mol
Carbon Content 54.77 % by mass
Hydrogen Content 6.27 % by mass
Nitrogen Content 5.81 % by mass
Oxygen Content 33.15 % by mass

Properties

IUPAC Name

azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5.H3N/c12-11(13)7-14-5-8-6-15-9-3-1-2-4-10(9)16-8;/h1-4,8H,5-7H2,(H,12,13);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCZGQXSRHIBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)COCC(=O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid typically involves the formation of the benzodioxane ring followed by the introduction of the acetic acid moiety. One common method involves the use of 1,4-benzodioxane-2-carboxylic acid methyl ester as a starting material. This ester can be subjected to various catalytic conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using engineered enzymes such as Candida antarctica lipase B. This method allows for the efficient production of chiral benzodioxane motifs, which are crucial for the compound’s bioactivity .

Chemical Reactions Analysis

Types of Reactions

Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to achieve optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Basic Information

  • IUPAC Name : Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid
  • Molecular Formula : C11H15NO5
  • Molecular Weight : 239.25 g/mol
  • CAS Number : 90485927

Medicinal Chemistry

This compound has shown promise as a lead compound in the development of new pharmaceuticals. Its structural features allow it to act on specific biological pathways:

  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Research indicates that the compound may reduce inflammation by modulating inflammatory cytokines, making it a candidate for treating conditions such as arthritis and other inflammatory disorders.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Neuroprotective Activity : Preliminary studies suggest that it may protect neuronal cells from damage due to excitotoxicity and oxidative stress. This property is particularly relevant for neurodegenerative diseases like Alzheimer's and Parkinson's.
  • Anticancer Potential : Some research has indicated that derivatives of benzodioxin compounds can inhibit cancer cell proliferation. This compound may share similar properties, warranting further investigation in cancer therapy.

Biochemical Applications

The compound's unique structure allows it to interact with various enzymes and receptors:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be useful in metabolic disorders.
  • Receptor Modulation : The benzodioxin moiety can bind to specific receptors in the body, potentially influencing physiological responses.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry evaluated the neuroprotective effects of azane derivatives. The results indicated that treatment with this compound significantly reduced neuronal cell death in vitro when exposed to oxidative stressors. This suggests its potential application in developing neuroprotective drugs.

Case Study 2: Anti-inflammatory Activity

Research conducted at a leading pharmacological institute demonstrated that this compound effectively reduced levels of pro-inflammatory cytokines in animal models of arthritis. The findings support its use as an anti-inflammatory agent and highlight the need for further clinical trials.

Mechanism of Action

The mechanism of action of Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Prosympal
  • Dibozane
  • Piperoxan
  • Doxazosin

Uniqueness

Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid is unique due to its specific benzodioxane structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of stability, bioavailability, and specificity for certain targets .

Biological Activity

Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C11H15NO5C_{11}H_{15}NO_5 and is identified by the CID number 90485927 in PubChem . Its structure features a benzodioxin moiety, which is known for its diverse biological activities.

Antioxidant Properties

Research indicates that derivatives of 2,3-dihydro-1,4-benzodioxane possess significant antioxidant and anti-inflammatory activities. These compounds have been shown to inhibit cyclooxygenases (COX), which are key enzymes involved in inflammation . The antioxidant properties are attributed to the ability of the benzodioxin structure to scavenge free radicals.

Cytotoxicity Against Cancer Cells

A study evaluated various compounds related to the benzodioxin structure, revealing that several exhibited moderate to strong cytotoxic effects against human cancer cell lines such as SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer) . Notably, compounds derived from similar structures demonstrated up to tenfold higher potency than established chemotherapeutics like PAC-1 and 5-FU.

CompoundCell Line TestedIC50 (µM)Relative Potency
5hSW620X3-10x PAC-1
5jPC-3Y3-10x 5-FU
5kNCI-H23Z200% caspase activation vs. PAC-1

The mechanism underlying the cytotoxicity of these compounds appears to involve the activation of caspases, crucial enzymes in the apoptotic pathway. Specifically, compound 5k was noted for significantly enhancing caspase activity compared to standard treatments . This suggests that azane derivatives may serve as potential leads for developing novel anticancer agents.

Structure-Activity Relationship (SAR)

A comprehensive analysis of structure-activity relationships has been conducted on various derivatives of benzodioxine. The presence of specific functional groups was found to enhance biological activity:

  • Electron-withdrawing groups at certain positions increased potency against cancer cells.
  • Modifications on the acetic acid moiety also influenced the overall bioactivity.

Case Studies

Several studies have highlighted the efficacy of benzodioxin derivatives in various biological assays:

  • Antioxidant Activity : A compound derived from hydroxytyrosol showed significant antioxidant activity when tested against radical generators in vitro.
  • Cytotoxicity Studies : In vitro assays demonstrated that certain derivatives led to apoptosis in cancer cells through caspase activation pathways.
  • In Vivo Studies : Some derivatives were tested in animal models, showing promising results in reducing tumor size and improving survival rates compared to control groups.

Q & A

Q. Key Methodological Considerations :

  • Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts.
  • Confirm purity via HPLC (C18 columns) or GC-MS.

How is structural characterization performed for benzodioxin-containing compounds?

Basic Research Question

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement of crystallographic data. SHELXTL (Bruker AXS) is preferred for small-molecule analysis due to robust handling of twinned data and high-resolution refinement .
  • Spectroscopic Methods :
    • NMR : Assign proton environments (e.g., dihydrobenzodioxin protons at δ 4.2–4.5 ppm) and confirm substitution patterns .
    • Mass Spectrometry : Exact mass analysis (e.g., Q-TOF) to verify molecular ions (e.g., m/z 234.00205 for sulfonyl chloride derivatives) .

What strategies resolve enantiomers of benzodioxin-carboxylic acids?

Advanced Research Question

  • Biocatalytic Kinetic Resolution :
    • Amidase from Alcaligenes faecalis : Hydrolyzes (R)-amide to (R)-acid with >99% e.e. at ~50% conversion. (S)-amide remains unreacted and is separated via aqueous-organic extraction .
    • Substrate Specificity : The enzyme’s activity correlates with structural mimicry of its natural substrate (indole-3-acetamide), enabling efficient resolution of non-natural analogs .
  • Chiral HPLC : Use cellulose-based chiral columns (e.g., Chiralpak IA) with hexane:isopropanol gradients for analytical-scale separation.

How do structural modifications impact biological activity?

Advanced Research Question

  • Anti-inflammatory Activity :
    • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid exhibits potency comparable to Ibuprofen in carrageenan-induced rat paw edema assays (ED₅₀ ~20 mg/kg). Substituents at the 6-position enhance COX-2 selectivity .
  • Antimicrobial Derivatives :
    • Triazole-thioacetic acid hybrids with 2,4-dimethoxyphenyl groups show MIC values <1 µg/mL against Staphylococcus aureus due to enhanced membrane penetration .
  • SAR Insights : Electron-withdrawing groups (e.g., -NO₂) on the benzodioxin ring reduce metabolic stability but increase target affinity .

What in vitro assays evaluate anti-inflammatory potential?

Basic Research Question

  • Carrageenan-Induced Paw Edema :
    • Protocol : Administer compound (10–50 mg/kg) 1 hr before carrageenan injection. Measure paw volume via plethysmometry at 0, 1, 3, and 5 hrs .
    • Controls : Include indomethacin (10 mg/kg) as a positive control and vehicle-treated groups.
  • COX-1/COX-2 Inhibition : Use ELISA kits to quantify PGE₂ production in LPS-stimulated macrophages .

How are trace enantiomeric impurities quantified?

Advanced Research Question

  • Chiral HPLC-MS : Employ a Chiralcel OD-H column with isocratic elution (heptane:ethanol, 90:10) and ESI-MS detection. Limit of quantification (LOQ) <0.1% .
  • Challenges : Overlapping peaks due to diastereomers require gradient optimization or derivatization (e.g., Marfey’s reagent) .

What metabolic pathways are reported for benzodioxin derivatives?

Basic Research Question

  • Phase I Metabolism : Hydroxylation at the benzodioxin methylene group (C2/C3) via CYP450 enzymes, detected via LC-MS (m/z +16) .
  • Phase II Conjugation : Glucuronidation of carboxylic acid groups, confirmed by β-glucuronidase treatment and NMR .

How do crystallographic data inform conformational analysis?

Advanced Research Question

  • SHELXL Refinement : Analyze bond angles (e.g., C-O-C ~118° in the dioxane ring) and torsion angles (e.g., -OCH₂COO- dihedral angle ~180°) to assess ring puckering and planarity .
  • Twinned Data : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .

What safety protocols apply to handling azane-benzodioxin compounds?

Basic Research Question

  • PPE : Wear nitrile gloves, respirators with organic vapor cartridges, and safety goggles .
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., acyl chlorides) .

What computational methods aid in designing therapeutic analogs?

Advanced Research Question

  • Molecular Docking : AutoDock Vina to predict binding to COX-2 (PDB: 5KIR). Focus on hydrogen bonding with Tyr355 and Val523 .
  • QSAR Models : Use Gaussian-based DFT calculations to correlate logP with antimicrobial activity (R² >0.85) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.